3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound featuring a unique structure that combines a diphenylpropane backbone with an azetidine ring and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino alcohol, the azetidine ring can be formed through cyclization reactions. This often involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions. Pyrimidine derivatives, such as 4-chloropyrimidine, can react with the azetidine intermediate in the presence of a base like triethylamine (TEA).
Formation of the Diphenylpropane Backbone: The final step involves coupling the diphenylpropane unit to the azetidine-pyrimidine intermediate. This can be achieved through various coupling reactions, such as the use of Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the azetidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.
Major Products
Oxidation: Formation of quinones or carboxylic acids from the phenyl rings.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and specific functional groups.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropan-1-one: Lacks the azetidine and pyrimidine rings, making it less complex and potentially less biologically active.
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one: Similar structure but without the diphenyl groups, which may affect its stability and binding properties.
3,3-Diphenyl-1-azetidin-1-ylpropan-1-one: Lacks the pyrimidine moiety, which could reduce its potential as an enzyme inhibitor.
Uniqueness
The uniqueness of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one lies in its combination of structural features that confer both stability and high binding affinity to biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(26-14-19(15-26)25-21-11-12-23-16-24-21)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,16,19-20H,13-15H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOXFNQZUUYPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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